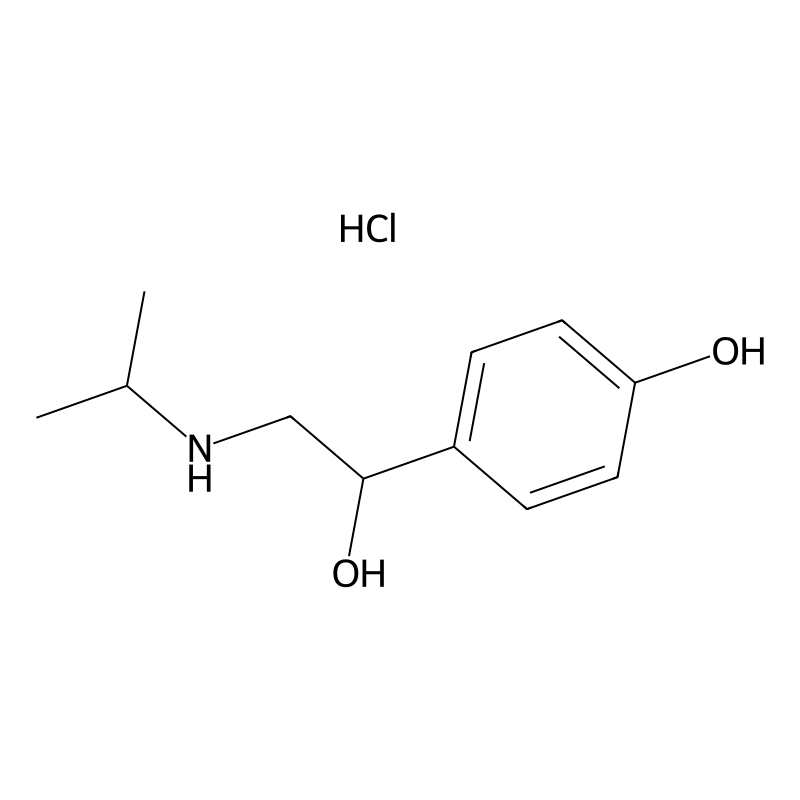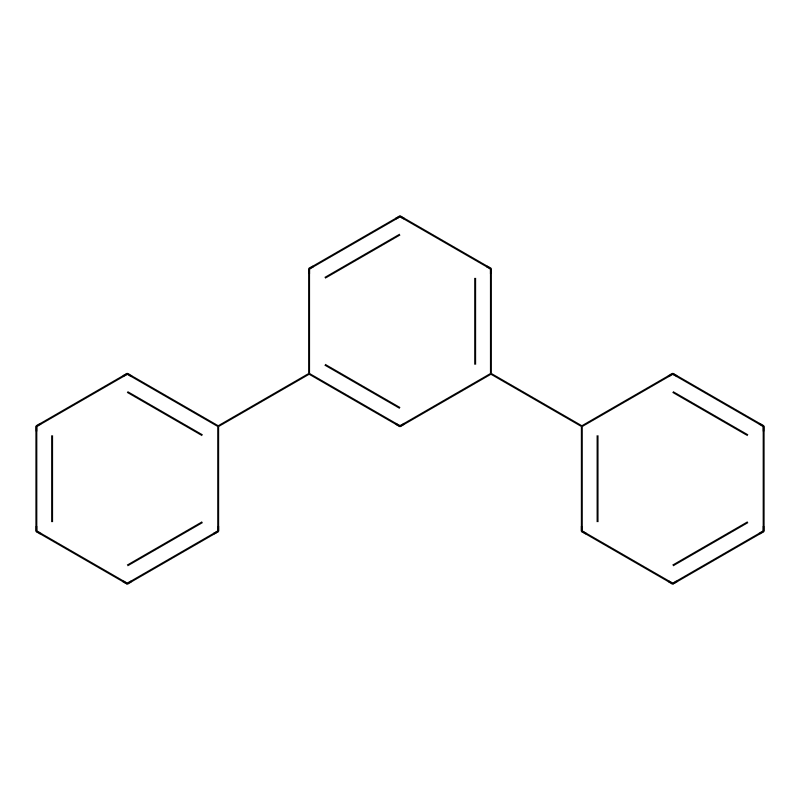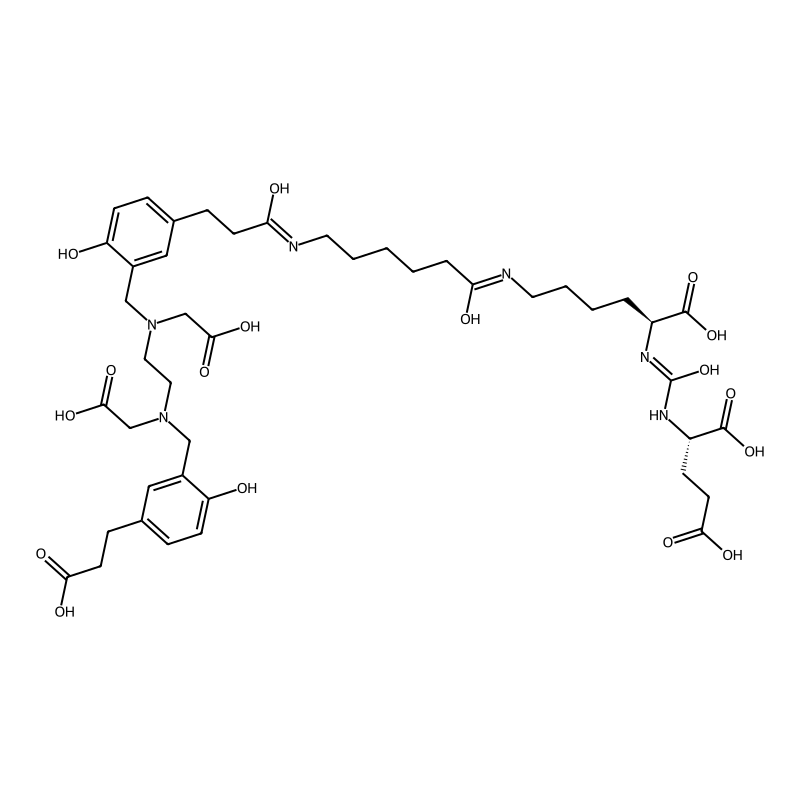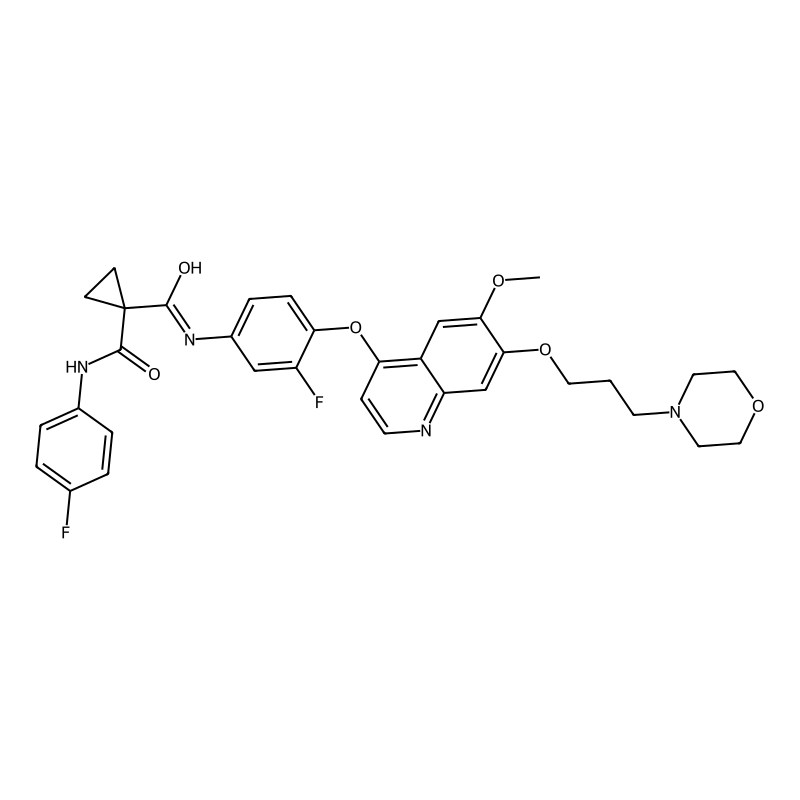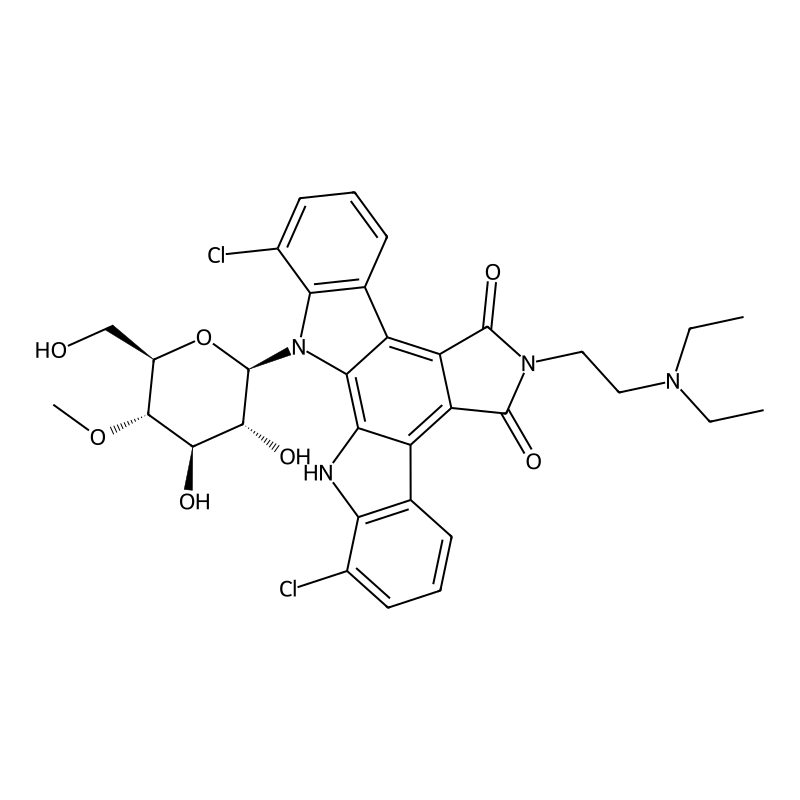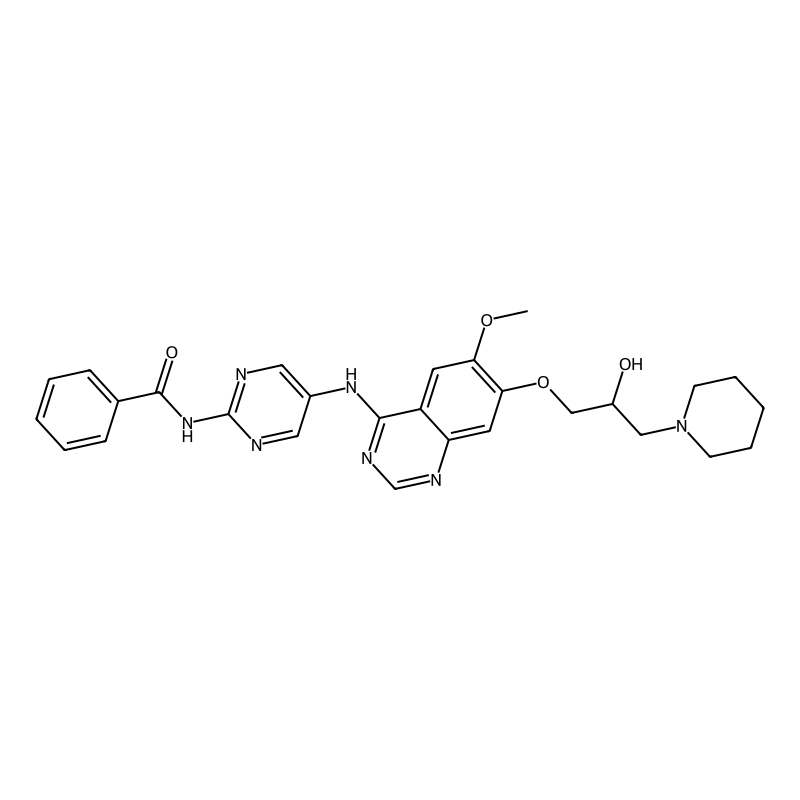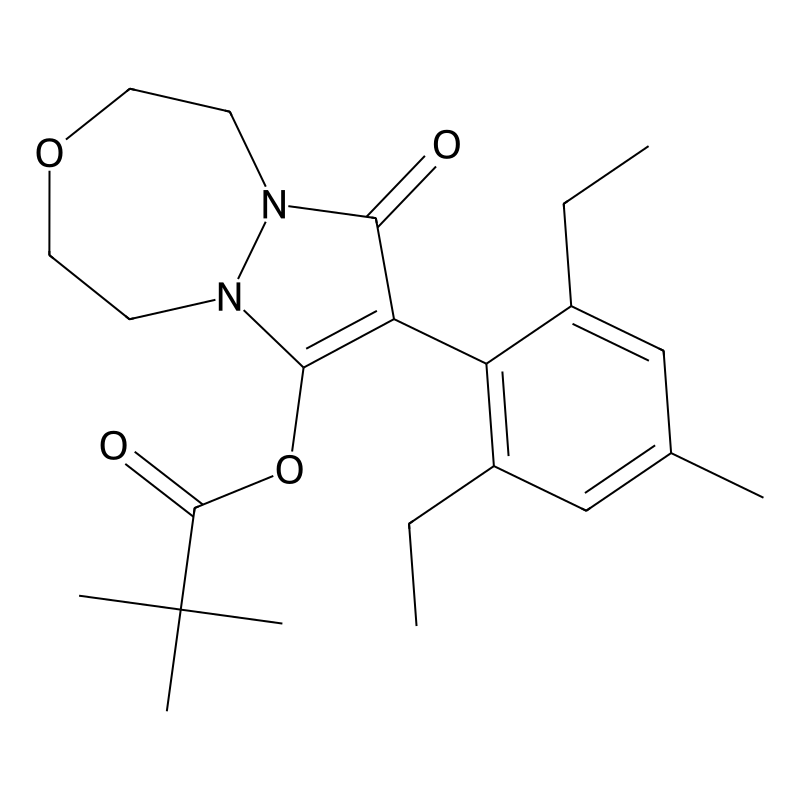Nitromethane-d3
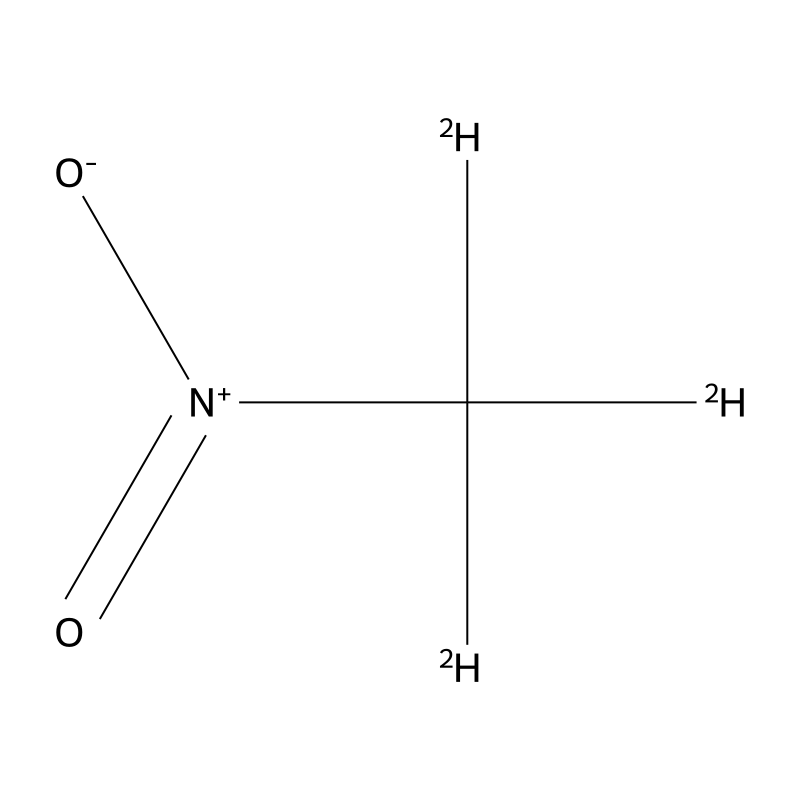
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Nitromethane-d3, also known as deuterated nitromethane, is a stable isotopic variant of nitromethane, where three hydrogen atoms are replaced by deuterium atoms. Its chemical formula is , and it has a CAS number of 13031-32-8. This compound is a colorless, flammable liquid with a characteristic odor and is primarily used in research and industrial applications. The presence of deuterium provides unique properties that are valuable in various analytical techniques, particularly in nuclear magnetic resonance spectroscopy.
Nitro(2H3)methane itself doesn't have a specific mechanism of action. Its primary function lies in its ability to act as a solvent in NMR spectroscopy. The deuterium atoms lock onto the magnetic field during the NMR process, providing a reference point and reducing interference from the solvent's inherent hydrogen signals, leading to a clearer and more accurate analysis of the sample molecule [].
Neutrons and NMR Spectroscopy
Nitro(2H3)methane offers a solution by replacing all the hydrogens (protons) in the methyl group (CH3) with deuterium (²H) atoms. Deuterium has a spin of 1 but negligible magnetic moment compared to a proton's spin of ½ and significant magnetic moment. This substitution eliminates the strong signal from the hydrogens, allowing researchers to focus on the signals from other nuclei in the molecule of interest.
Here are some examples of how Nitro(2H3)methane is used in NMR studies:
- Protein dynamics: By selectively deuterating specific sites in a protein molecule and using Nitro(2H3)methane as a solvent, researchers can study protein folding, dynamics, and interactions with other molecules. Source: Protein Science Journal
- Metabolism studies: Deuterated molecules like Nitro(2H3)methane can be used to trace metabolic pathways in living organisms. By incorporating Nitro(2H3)methane into a starting material, scientists can track the incorporation of its deuterium atoms into metabolites and follow their fate within the organism. Source: Cell Metabolism Journal:
Isotope Effects in Reactions
Another research application of Nitro(2H3)methane involves studying isotope effects on reaction rates. Replacing hydrogen with deuterium can subtly alter the vibrational frequencies of bonds, which can influence reaction mechanisms and rates. By using Nitro(2H3)methane as a reactant or solvent, researchers can investigate these kinetic isotope effects to gain a deeper understanding of reaction mechanisms.
Here's an example of how Nitro(2H3)methane can be used for studying isotope effects:
Nitromethane-d3 can be synthesized through various methods:
- Deuteration of Nitromethane: This method involves the exchange of hydrogen atoms with deuterium using deuterated solvents or reagents.
- Direct Synthesis from Deuterated Precursors: Starting from deuterated hydrocarbons, nitromethane-d3 can be synthesized through nitration reactions.
- Isotopic Exchange Reactions: Utilizing catalysts that facilitate the exchange of hydrogen with deuterium under controlled conditions can yield nitromethane-d3 from non-deuterated sources.
Nitromethane-d3 has several applications:
- Analytical Chemistry: It is widely used as an internal standard in nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
- Research: In studies involving reaction mechanisms and kinetics, it serves as a tracer to understand pathways involving hydrogen transfer.
- Explosive Research: Similar to nitromethane, its properties make it relevant in studies related to energetic materials.
Nitromethane-d3 shares similarities with several compounds that have comparable structures or properties. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Nitromethane | CH₃NO₂ | Commonly used as a solvent and fuel; exhibits neurotoxicity. |
| Nitroethane | C₂H₅NO₂ | Similar reactivity but larger alkyl group; used in organic synthesis. |
| 1-Nitropropane | C₃H₇NO₂ | Used as a solvent; has different physical properties due to chain length. |
| Dinitromethane | C₂H₄N₂O₄ | More explosive; contains two nitro groups impacting stability. |
Nitromethane-d3's uniqueness lies in its isotopic composition, which allows for precise tracking in
Nitromethane-d₃, with the molecular formula CD₃NO₂, exhibits distinct thermodynamic properties that reflect its deuterated nature [1] [2]. The compound possesses a molecular weight of 64.06 grams per mole, compared to the 61.04 grams per mole of its protiated counterpart [1] [3]. This increase in molecular mass due to deuterium substitution influences several fundamental thermodynamic parameters.
The melting point of nitromethane-d₃ has been consistently reported across multiple sources as -26°C to -29°C [1] [4] [5] [6]. More precise measurements indicate a melting point of -26°C, which represents a slight variation from the protiated nitromethane melting point of approximately -28.4°C [5] [6]. This isotope effect on the melting point demonstrates the influence of deuterium substitution on intermolecular forces and crystal packing arrangements.
The boiling point of nitromethane-d₃ is established at 100°C under standard atmospheric pressure conditions [1] [2] [5] [6]. This value remains remarkably close to that of protiated nitromethane, which boils at 101.2°C [7]. The minimal difference in boiling points between the deuterated and protiated forms indicates that the deuterium substitution has limited impact on the intermolecular hydrogen bonding and van der Waals interactions that govern the liquid-vapor equilibrium.
| Property | Nitromethane-d₃ Value | Reference Temperature/Pressure |
|---|---|---|
| Melting Point | -26°C | Standard atmospheric pressure |
| Boiling Point | 100°C | Standard atmospheric pressure |
| Density | 1.183 g/mL | 25°C |
| Density | 1.19 g/cm³ | 20°C |
| Molecular Weight | 64.06 g/mol | - |
The density of nitromethane-d₃ exhibits temperature-dependent behavior, with reported values of 1.183 grams per milliliter at 25°C and 1.19 grams per cubic centimeter at 20°C [1] [4] [5] [6]. These density values are notably higher than those of protiated nitromethane, which has a density of approximately 1.137 grams per cubic centimeter at 20°C [8]. This density increase directly correlates with the higher atomic mass of deuterium compared to hydrogen, resulting in a more compact molecular structure while maintaining similar molecular volume.
The vapor pressure of nitromethane-d₃ at 20°C is measured at 36 hectopascals, indicating moderate volatility under ambient conditions [1] [4]. This vapor pressure value is consistent with the compound's use as a nuclear magnetic resonance solvent, where controlled volatility is essential for experimental applications.
Solubility and Volatility in Polar/Nonpolar Solvents
Nitromethane-d₃ demonstrates characteristic solubility behavior that reflects its polar nature and deuterated methyl group [9] [10]. The compound exhibits excellent miscibility with polar protic solvents, including water, alcohols, and other hydroxylated compounds. The water solubility of nitromethane-d₃ is documented at 117 grams per liter at standard conditions [1] [11], which closely parallels the solubility behavior of protiated nitromethane.
The polarity index of nitromethane places it among moderately polar solvents, with a polarity parameter of 0.481 on standardized scales [12]. This polarity arises from the nitro functional group, which creates a significant dipole moment of 3.1 Debye units [5] [6]. The deuterium substitution in the methyl group does not substantially alter the overall molecular polarity, as the electronegative nitro group remains the dominant contributor to the molecular dipole.
Nitromethane-d₃ exhibits complete miscibility with numerous organic solvents, including acetone, ethanol, diethyl ether, and carbon tetrachloride [13] [14]. This broad solvent compatibility makes the compound particularly valuable for nuclear magnetic resonance spectroscopy applications where sample solubilization across diverse chemical matrices is required. The compound's ability to dissolve both polar and moderately nonpolar substances stems from its intermediate polarity and the presence of both the polar nitro group and the relatively nonpolar deuterated methyl group.
| Solvent Type | Miscibility | Solubility Data |
|---|---|---|
| Water | Partial | 117 g/L at 25°C |
| Ethanol | Complete | Miscible in all proportions |
| Acetone | Complete | Miscible in all proportions |
| Diethyl Ether | Complete | Miscible in all proportions |
| Carbon Tetrachloride | Complete | Miscible in all proportions |
| Alkanes | Limited | Immiscible with long-chain alkanes |
The volatility characteristics of nitromethane-d₃ are governed by its molecular interactions and deuterium isotope effects [15] [16]. The compound demonstrates moderate volatility with a vapor pressure of 36 hectopascals at 20°C [1] [4]. This volatility profile is slightly reduced compared to protiated nitromethane due to the stronger carbon-deuterium bonds, which require marginally higher energy for bond vibration and molecular motion.
Isotope effects on physicochemical properties have been systematically studied, revealing that deuterium substitution in nitromethane produces measurable changes in density, viscosity, and speed of sound propagation [15] [16] [17]. These effects are more pronounced in nitromethane than in larger molecular systems due to the relative significance of the deuterium substitution in the small molecular framework.
Phase Behavior Under High-Pressure Conditions
The phase behavior of nitromethane under elevated pressure conditions has been extensively investigated, providing insights into the behavior of nitromethane-d₃ under similar conditions [18] [19] [20] [21]. High-pressure studies on nitromethane systems reveal complex phase transitions and chemical transformations that occur beyond conventional atmospheric pressure ranges.
Under static high pressure conditions exceeding 2 gigapascals, nitromethane undergoes significant structural rearrangements leading to the formation of aci-ion intermediates [20]. These pressure-induced transformations involve the conversion of the nitro form to the nitronic acid tautomer, demonstrating the sensitivity of the nitro functional group to external pressure conditions. The deuterated variant is expected to exhibit similar pressure-responsive behavior, though the stronger carbon-deuterium bonds may influence the kinetics of these transformations.
Research conducted using diamond anvil cell techniques has documented pressure-induced reactions in nitromethane at pressures of 32.2 and 35.5 gigapascals [18]. These investigations revealed the formation of three-dimensional disordered polymeric structures under extreme pressure conditions, with subsequent decomposition into smaller molecular fragments upon pressure release. The decomposition products include nitrogen-methylformamide and other nitrogen-containing compounds that represent the smallest molecules containing peptide bond characteristics.
| Pressure Range | Observed Phase Behavior | Key Findings |
|---|---|---|
| 0-2 GPa | Liquid phase stability | Normal liquid properties maintained |
| 2-14 GPa | Aci-ion formation | Increased concentration of CH₂NO₂⁻ |
| 14-35 GPa | Polymeric structures | Three-dimensional disordered networks |
| >35 GPa | Chemical decomposition | Formation of N-methylformamide |
The critical properties of nitromethane provide important benchmarks for understanding high-pressure phase behavior [22] [23] [24]. The critical temperature is established at 588 Kelvin (315°C), while the critical pressure reaches 58.7 to 63.1 bar depending on measurement methodology [22] [23] [24]. These critical parameters define the conditions under which distinct liquid and vapor phases cease to exist, marking the transition to supercritical fluid behavior.
Molecular dynamics simulations have provided detailed insights into the pressure-dependent reaction mechanisms in nitromethane systems [21]. These computational studies reveal that pressure-induced reactions follow complex bimolecular pathways dominated by aci-ion formation in the initial stages. The reaction rates under high-pressure conditions follow Frank-Kamenetskii kinetic models, with pressure-independent activation energies and volumes characterizing the transformation processes.
Comparative Analysis with Protiated Nitromethane
The comparative analysis between nitromethane-d₃ and protiated nitromethane reveals systematic differences attributable to deuterium isotope effects [25] [15] [16] [17]. These differences manifest across multiple physicochemical properties, providing insights into the fundamental role of hydrogen-deuterium substitution in molecular behavior.
Density measurements demonstrate a clear isotope effect, with nitromethane-d₃ exhibiting a density of 1.19 grams per cubic centimeter compared to 1.137 grams per cubic centimeter for protiated nitromethane at 20°C [15] [16] [8]. This 4.7% increase in density directly correlates with the mass difference between deuterium and hydrogen atoms, resulting in a more compact molecular arrangement without significant changes in molecular volume.
Viscosity comparisons reveal substantial isotope effects in nitromethane systems [15] [16] [17]. The dynamic viscosity of nitromethane-d₃ at 20°C is measured at 0.62 to 0.65 milliPascal-seconds [5] [6] [4], representing an increase compared to protiated nitromethane viscosity of 0.648 centiPoise at 20°C [24]. This viscosity enhancement reflects the stronger carbon-deuterium bonds and altered intermolecular interactions in the deuterated compound.
| Property | Nitromethane-d₃ | Protiated Nitromethane | Difference (%) |
|---|---|---|---|
| Density (20°C) | 1.19 g/cm³ | 1.137 g/cm³ | +4.7% |
| Melting Point | -26°C | -28.4°C | +2.4°C |
| Boiling Point | 100°C | 101.2°C | -1.2°C |
| Molecular Weight | 64.06 g/mol | 61.04 g/mol | +4.9% |
| Dynamic Viscosity (20°C) | 0.62-0.65 mPa·s | 0.648 cP | +1-3% |
The speed of sound propagation through nitromethane-d₃ differs measurably from that in protiated nitromethane, reflecting changes in bulk modulus and density relationships [15] [16]. These acoustic property differences have been utilized in fundamental studies of isotope effects on liquid state dynamics and intermolecular force characteristics.
Refractive index measurements show minimal but detectable differences between the deuterated and protiated forms [5] [6]. Nitromethane-d₃ exhibits a refractive index of 1.38 at 20°C, while protiated nitromethane demonstrates a refractive index of 1.394 at similar conditions [24]. This small difference reflects the altered electronic environment around the deuterated methyl group.
The dielectric constant of nitromethane-d₃ is documented at 35.9 [5] [6], which closely approximates the value of 37.27 for protiated nitromethane at 20°C [7]. This similarity indicates that deuterium substitution has minimal impact on the bulk dielectric properties, as the nitro functional group remains the dominant contributor to molecular polarizability.
Thermal expansion coefficients and compressibility parameters exhibit isotope-dependent variations, with nitromethane-d₃ generally showing reduced thermal expansion and slightly enhanced compressibility compared to the protiated analog [15] [16]. These differences arise from the altered vibrational frequencies associated with carbon-deuterium bonds, which possess lower zero-point energies compared to carbon-hydrogen bonds.
Deuteration Strategies for Nitromethane-d₃ Production
Base-catalysed exchange in heavy water
- A biphasic mixture of nitromethane, deuterium oxide and a catalytic quantity of a strong, anhydrous base (sodium hydride, potassium hydride or fully deuterated sodium hydroxide) is agitated under an inert atmosphere (argon or nitrogen).
- A quaternary ammonium salt (for example tetramethylammonium chloride) accelerates transfer of the nitromethanide anion from the aqueous to the organic layer, driving repeated abstraction–exchange cycles until >99% of the benzylic hydrogens are replaced by deuterium [1].
- Typical conditions: 20 – 30 mol % base relative to nitromethane, 5–10 equiv. deuterium oxide, 16 h at 80 °C; isotopic enrichment ≥99 atom % D confirmed by proton-suppressed ^1H NMR (absence of CH₃ resonances) and by mass spectrometry (M + 3 shift).
One-pot exchange–reduction sequence
Some facilities prepare methyl-d₃-amine in a single vessel by (i) exchanging nitromethane as above, followed by (ii) catalytic hydrogenation (palladium-on-carbon, 3 bar deuterium) of the labelled nitroalkane. The intermediate CD₃NO₂ isolated from the first stage is identical in purity and isotopic content to material from the stand-alone exchange route [1].Alternative routes (rarely used industrially)
- Nucleophilic substitution between trideuteromethoxide and nitrosonium salts.
- Gas-phase exchange over platinum in flowing deuterium gas at 500 °C; useful for tracer-level material but not economical on scale.
| Deuteration protocol | Reaction time (h) | Temperature (°C) | Isotopic purity (atom % D) | Isolated yield (%) |
|---|---|---|---|---|
| D₂O + sodium hydride + phase-transfer catalyst | 16 | 80 | 99.6 [1] | 86 |
| D₂O + deuterated sodium hydroxide (neat, no PTC) | 48 | Reflux | 97–98 [2] | 70 |
| Gas-phase Pt/D₂ exchange | 2 | 500 | 92–94 [3] | 40 |
Purification and Quality Control Protocols
Low-temperature fractional crystallisation
Crude reaction liquor is diluted 1 : 1 with dry diethyl ether and cooled to −78 °C. Nitromethane-d₃ crystallises as colourless needles, leaving higher nitroalkanes, nitriles and water in the mother liquor. Filtration under dry-ice cooling followed by thaw-melt recovery affords material of chromatographic purity >99.9 area % on flame-ionisation gas chromatography [4].Azeotropic drying and packed-column vacuum distillation
Residual deuterium oxide (<0.1%) is removed by azeotropic codistillation with toluene. The product is then distilled through a 50-cm Vigreux column (30 mm Hg, 54 °C head temperature) to separate trace ether and volatile bases introduced during exchange [5].Analytical release specification
| Test | Acceptance criterion | Method |
|---|---|---|
| Deuterium content | ≥ 99.5 atom % D | Quantitative ^1H/^2H NMR (dual acquisition) [6] |
| Chemical purity | ≥ 99.0% | GC-FID, DB-WAX capillary column |
| Water content | ≤ 0.10% w/w | Karl Fischer coulometry |
| Residual mineral base | ≤ 10 ppm Na⁺/K⁺ | Ion chromatography |
| Trace protiated nitromethane CH₃NO₂ | ≤ 0.3% | ^1H NMR (δ 4.14 ppm, 1 : 9 000 sensitivity) [7] |
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant
